N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
CAS No.: 2548996-06-9
Cat. No.: VC11841424
Molecular Formula: C18H23FN4O2S
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-06-9 |
|---|---|
| Molecular Formula | C18H23FN4O2S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C18H23FN4O2S/c1-3-16-17(19)18(21-13-20-16)23-10-9-15(11-23)22(2)26(24,25)12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
| Standard InChI Key | DZKANTPGKJJTSE-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)F |
| Canonical SMILES | CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)F |
Introduction
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a synthetic organic compound with a complex molecular structure. It combines a pyrimidine moiety with a pyrrolidine ring and a phenylmethanesulfonamide group, which are significant in medicinal chemistry due to their potential biological activities. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 378.5 g/mol.
Synthesis and Preparation
The synthesis of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide involves several organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions depend on the desired outcome and may involve varying temperatures and solvents.
Biological Activity and Potential Applications
Preliminary studies indicate that this compound exhibits promising biological activities, potentially interacting with specific enzyme targets to inhibit their activity. This could be beneficial in treating diseases, including cancer, due to the fluoropyrimidine component's known anticancer properties.
| Potential Application | Biological Activity |
|---|---|
| Cancer Treatment | Inhibition of enzyme targets |
| Medicinal Chemistry | Interaction with biological targets |
Related Compounds and Research Findings
Compounds with similar structures, such as 5-fluoro-pyrimidine derivatives, are commonly used in anticancer drugs. The unique combination of functional groups in N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide confers distinct chemical properties and potential biological activities, making it a valuable candidate for further research and development in medicinal chemistry.
| Related Compound | Key Features |
|---|---|
| 5-Fluoro-pyrimidine derivatives | Anticancer properties |
| 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-o | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume